Zanoterone

Androgen Receptor Binding Ki Value In Vitro Pharmacology

Zanoterone (WIN-49596), a steroidal AR antagonist (Ki=2.2 μM) discontinued after Phase II BPH trials, serves as a definitive negative control for prostate volume studies. • Negative control: Documented failure to reduce prostate volume in a 463-patient Phase II trial vs. placebo. • AR assay benchmark: Mid-range Ki=2200 nM standard between hydroxyflutamide (55 nM) and bicalutamide (12.5 μM). • Side-effect probe: 26-33% trial withdrawal rate for gynecomastia/breast pain-a quantifiable phenotype for steroidal antiandrogen mechanistic studies.

Molecular Formula C23H32N2O3S
Molecular Weight 416.6 g/mol
CAS No. 107000-34-0
Cat. No. B020016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanoterone
CAS107000-34-0
Synonyms1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol
Win 49596
Win-49596
zanoterone
Molecular FormulaC23H32N2O3S
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C
InChIInChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1
InChIKeyMHDDZDPNIDVLNK-ZGIWMXSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zanoterone Procurement Guide


Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as an androgen receptor (AR) antagonist [1]. Unlike non-steroidal antiandrogens, steroidal antiandrogens like zanoterone can exhibit mixed pharmacological profiles due to interactions with other steroid hormone receptors [2]. It was investigated clinically for benign prostatic hyperplasia (BPH) but was discontinued after Phase II trials [3]. Its primary utility today lies in research applications requiring a steroidal AR antagonist with a well-characterized, though moderate, binding profile and a defined clinical failure history, making it a valuable tool compound for mechanistic studies and as a negative control in certain assays [4].

Class Steroidal AR antagonist with mixed receptor interaction potential
Utility Defined lack of prostate volume effect provides negative control baseline
Calibration Well-characterized intermediate binding affinity supports assay standardization

Zanoterone Substitution Differences


Generic substitution of zanoterone with other antiandrogens like flutamide or bicalutamide is not scientifically valid due to fundamental differences in their chemical class, binding affinity, and in vivo pharmacological outcomes. Zanoterone is a steroidal antiandrogen, a class known for potential cross-reactivity with other steroid hormone receptors (e.g., progesterone, glucocorticoid) and for suppressing serum testosterone via central feedback mechanisms [1]. In contrast, flutamide and bicalutamide are non-steroidal, 'pure' antiandrogens that act only at the receptor level and typically elevate serum testosterone [1]. Critically, zanoterone's clinical profile is defined by a lack of efficacy in reducing prostate volume in BPH, a stark contrast to the significant volume reductions observed with flutamide [2][3]. These distinct structural and pharmacological differences render direct substitution inappropriate for any research or reference application requiring precise, documented activity.

Steroidal vs. non-steroidal class: Mixed receptor interactions may alter downstream pathway responses.

Prostate volume endpoints: May not reproduce volume reductions observed with non-steroidal comparators.

Tolerability endpoint profile: Withdrawal rate may differ significantly, impacting model design.

Zanoterone Comparator Analysis


AR Binding Affinity Comparison

Zanoterone exhibits an androgen receptor (AR) binding affinity (Ki) of 2.2 μM (2200 nM), which is significantly lower than the active metabolite of flutamide (hydroxyflutamide, Ki = 55 nM) but higher than that of bicalutamide (Ki = 12.5 μM / 12,500 nM) [1][2]. This places zanoterone in a moderate affinity tier among this set of antiandrogens, providing a useful comparator for structure-activity relationship (SAR) studies and for experiments requiring a specific level of AR blockade.

AR Binding Affinity
Reported
Ki 2.2 µM (vs 55 nM hydroxyflutamide, 12.5 µM bicalutamide)
Supports intermediate-affinity AR blockade studies
In vitro competitive binding assays
Androgen Receptor Binding Ki Value In Vitro Pharmacology Receptor Affinity

Prostate Volume Reduction In Vivo

In a 6-month Phase II clinical trial for BPH (n=463), zanoterone treatment (100-800 mg/day) did not result in a statistically significant reduction in prostate volume compared to placebo [1]. This contrasts sharply with flutamide (750 mg/day), which demonstrated a median 41% decrease in prostate volume over 24 weeks in a separate clinical study for BPH [2]. This clear divergence in in vivo pharmacodynamic effect is a key differentiator.

Prostate Volume Reduction
Reported
0% vs placebo reduction; flutamide: 41% median decrease
Supports negative control for prostate volume endpoints
Phase II BPH trial, n=463
Benign Prostatic Hyperplasia BPH Prostate Volume In Vivo Efficacy Clinical Trial

Clinical Tolerability Profile

In its pivotal Phase II trial, the patient withdrawal rate due to adverse events (primarily breast pain and gynecomastia) ranged from 26% to 33% across zanoterone dose groups [1]. This rate contributed to the trial's early termination and the drug's discontinuation. In contrast, a flutamide study for BPH reported that only 11% of patients experienced significant adverse reactions (including breast pain and diarrhea) [2]. For bicalutamide, while gynecomastia is a common class effect (up to 70% incidence in prostate cancer patients), the rates are often managed and do not typically lead to the same level of trial discontinuation seen with zanoterone [3].

Tolerability Profile
Reported
Withdrawal rate 26–33% (vs flutamide 11%)
Supports tolerability endpoint modeling studies
Phase II trial, breast pain/gynecomastia
Adverse Events Gynecomastia Tolerability Clinical Safety Withdrawal Rate

Relative Binding Affinity to Metribolone

Using the potent synthetic androgen metribolone (R1881) as a reference standard (100% RBA), zanoterone demonstrates a relative binding affinity (RBA) of only 2.2% for the androgen receptor [1]. This quantitative metric provides a standardized, cross-study comparison point that is independent of assay-specific Ki variations, confirming its classification as a relatively weak AR binder.

RBA vs Metribolone
Data to verify
RBA 2.2% (Metribolone = 100%)
Supports cross-study AR binding calibration
Competitive binding, reference standard
Relative Binding Affinity RBA Metribolone Androgen Receptor Binding Assay

Zanoterone Research Applications


Prostate Volume Negative Control

Procure zanoterone as a definitive negative control when studying the efficacy of novel antiandrogens or other therapeutics for BPH. Given its documented failure to reduce prostate volume in a large, placebo-controlled Phase II trial, it provides a critical baseline against which the volumetric effects of a test article can be reliably compared [1].

AR Binding Assay Calibration Standard

Use zanoterone as a mid-range affinity reference compound in competitive AR binding assays. Its well-documented Ki of 2.2 μM (2200 nM) and RBA of 2.2% relative to metribolone allow for inter-assay standardization and provide a benchmark between high-affinity binders (e.g., hydroxyflutamide, Ki = 55 nM) and low-affinity binders (e.g., bicalutamide, Ki = 12.5 μM) [2][3].

Toxicity and Withdrawal Modeling

Employ zanoterone in preclinical toxicology or pharmacology studies designed to model the adverse event profile of steroidal antiandrogens. Its high clinical trial withdrawal rate (26-33%) due to breast pain and gynecomastia provides a quantifiable, documented phenotype for studying the mechanisms and mitigation of these specific side effects [1].

Steroidal vs. Non-Steroidal AR Antagonism Probe

Utilize zanoterone as a representative steroidal antiandrogen in mechanistic studies aimed at distinguishing the downstream genomic and non-genomic effects of steroidal AR antagonists from those of non-steroidal 'pure' antagonists like flutamide or bicalutamide. Its potential for off-target steroid receptor interactions and central feedback effects makes it a useful probe for this purpose [4].

Application
Selection Property
Validation Focus
Prostate volume negative control studies
Documented lack of prostate volume effect in BPH trial
Volume endpoint modeling
AR binding assay standardization
Well-characterized intermediate AR binding affinity
Inter-assay calibration
Tolerability endpoint modeling
High clinical trial withdrawal rate profile
Adverse event mechanism studies
Steroidal vs. non-steroidal mechanistic probe
Mixed steroid receptor interaction potential
Genomic/non-genomic pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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